

A Comparative Guide to GC-MS Retention Times of C10 Cycloalkane Isomers

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Compound of Interest

Compound Name: 1,1-Diethylcyclohexane

Cat. No.: B8509648

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For researchers, scientists, and professionals in drug development, the accurate identification of isomers is a significant analytical challenge. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation and identification of such closely related compounds. This guide provides a comparative overview of the GC-MS retention behavior of various C10 cycloalkane isomers, supported by available experimental data.

Due to the vast number of possible isomers and the high dependency of retention times on specific analytical conditions, a single comprehensive comparison of all C10 cycloalkane isomers under a unified experimental protocol is not readily available in the public domain. However, by examining data for specific isomers and understanding the principles of their chromatographic separation, valuable insights can be gained. On non-polar stationary phases, the elution order of non-polar compounds like cycloalkanes is primarily governed by their boiling points; compounds with lower boiling points generally exhibit shorter retention times. For geometric isomers, such as cis and trans decalins, the trans isomer, often having a lower boiling point, is expected to elute earlier.

Quantitative Data Summary

The following table summarizes the available Kovats Retention Index (I) data for selected C10 cycloalkane isomers on non-polar stationary phases. The Kovats Retention Index is a standardized measure that relates the retention time of a compound to those of linear alkanes, making it more comparable across different systems than raw retention times.

Compound Name	Isomer	Molecular Formula	Kovats Retention Index (I)	GC Column Stationary Phase
Adamantane	Tricyclo[3.3.1.1 [^] 3,7]decane	C ₁₀ H ₁₆	1121	Standard Non-Polar
cis-Decalin, 2-syn-methyl-	Bicyclo[4.4.0]decane derivative	C ₁₁ H ₂₀	1159	OV-101

Note: The data for adamantane is from a standard non-polar column, which is typically a 100% dimethylpolysiloxane phase (e.g., DB-1, OV-101). The data for cis-decalin, 2-syn-methyl- was specifically obtained on an OV-101 column. Direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

A generalized experimental protocol for the GC-MS analysis of C10 cycloalkane isomers is provided below. This protocol is a composite based on typical conditions used for hydrocarbon analysis.

Sample Preparation: Samples containing C10 cycloalkane isomers are typically dissolved in a volatile organic solvent, such as hexane or pentane, to a concentration suitable for GC-MS analysis (e.g., 1-100 ppm).

GC-MS Instrumentation and Conditions:

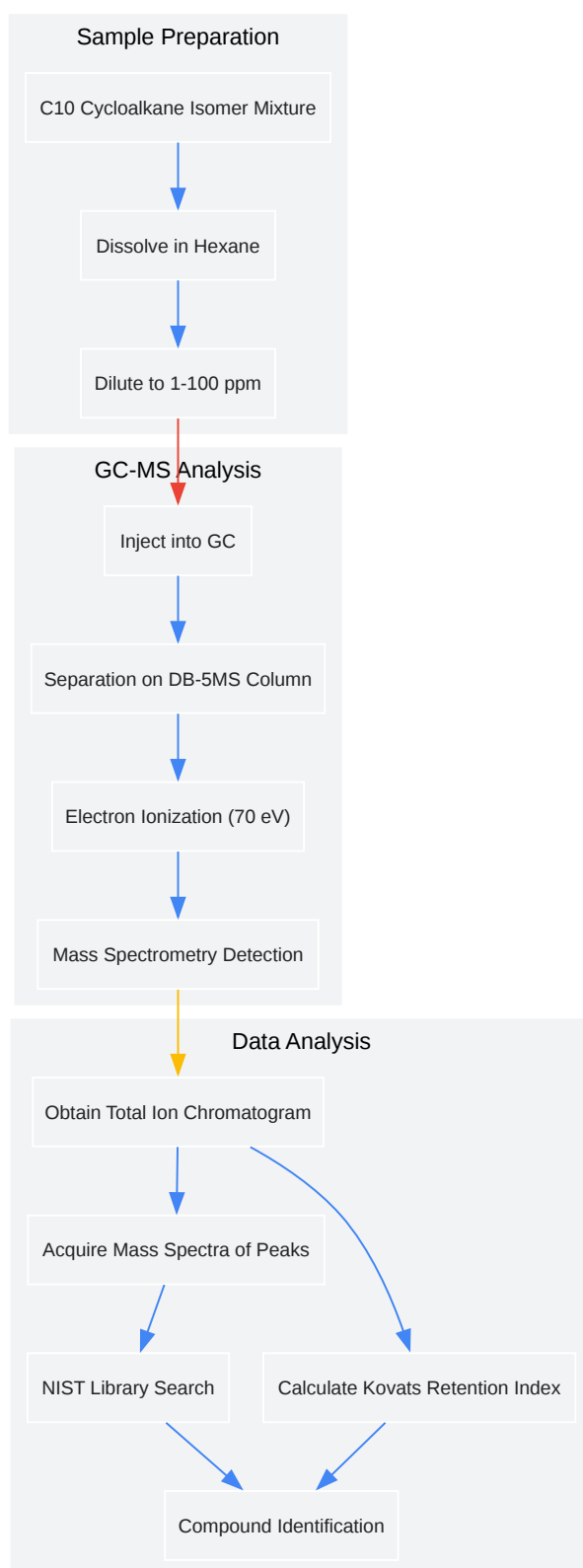
- **Gas Chromatograph:** An Agilent 7890A GC system (or equivalent) coupled to a mass selective detector.
- **Column:** A non-polar capillary column, such as a DB-5MS (5%-phenyl)-methylpolysiloxane (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for hydrocarbon separation.
- **Carrier Gas:** Helium at a constant flow rate of 1.0 mL/min.

- Inlet: Split/splitless injector operated in split mode with a split ratio of 50:1. The injector temperature is typically set to 250°C.
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 5 minutes.
 - Ramp: Increase temperature at a rate of 5°C/min to 250°C.
 - Final hold: Hold at 250°C for 5 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Transfer Line Temperature: 280°C.

Data Analysis: Compound identification is achieved by comparing the acquired mass spectra with reference spectra in a database (e.g., NIST library) and by comparing the calculated Kovats retention indices with literature values.

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of C10 cycloalkane isomers.



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